

# Imeglimin Hydrochloride: A Comparative Guide to Long-Term Efficacy and Safety

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## Compound of Interest

Compound Name: *Imeglimin Hydrochloride*

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Imeglimin, the first in a new class of oral antihyperglycemic agents known as the "glimins," presents a novel mechanism of action for the management of type 2 diabetes (T2D). This guide provides a comprehensive comparison of **Imeglimin hydrochloride**'s long-term efficacy and safety profile with other established diabetes therapies, supported by key experimental data.

## Long-Term Efficacy

Imeglimin has demonstrated sustained glycemic control in long-term clinical trials, both as a monotherapy and in combination with other antidiabetic drugs. The TIMES (Trials of Imeglimin for Efficacy and Safety) program, a series of Phase III studies, provides the most robust long-term data.

## Table 1: Long-Term Efficacy of Imeglimin (52-Week Data)

Trial	Treatment Group	Baseline HbA1c (%)	Mean Change in HbA1c from Baseline (%)
TIMES 2[1][2]	Imeglimin Monotherapy	-	-0.46
Imeglimin + Biguanide (e.g., Metformin)	-	-0.92	
Imeglimin + DPP-4 Inhibitor (e.g., Sitagliptin)	-	-0.92	
Imeglimin + SGLT2 Inhibitor	-	-0.57	
Imeglimin + Sulfonylurea	-	-0.56	
Imeglimin + GLP-1 Receptor Agonist	-	-0.12	
TWINKLE[3][4][5]	Imeglimin in T2D with Chronic Kidney Disease (CKD) Stages G3b-5	7.59	-0.26 (LOCF)

LOCF: Last Observation Carried Forward

A real-world retrospective study in India (INDI-TIMES) showed a mean HbA1c reduction of 1.12% in patients receiving Imeglimin 1000 mg twice daily.[6] Notably, in combination with a DPP-4 inhibitor and low-dose metformin, adding Imeglimin resulted in a greater HbA1c improvement compared to escalating the metformin dose at 24 weeks.[7]

## Comparative Efficacy

Direct long-term head-to-head comparative trials with all classes of antidiabetic agents are not yet extensively available. However, existing data allows for indirect comparisons.

## Imeglimin vs. Metformin

While both drugs impact mitochondrial function, their mechanisms differ.<sup>[8][9]</sup> A 24-week randomized controlled trial comparing Imeglimin (2000mg/day) and Metformin (1000mg/day) in drug-naïve T2D patients showed a similar reduction in HbA1c.<sup>[10]</sup> However, Imeglimin demonstrated a significant increase in both active GLP-1 and GIP levels, whereas Metformin only increased active GLP-1 levels, suggesting a different effect on incretin secretion.<sup>[10][11]</sup>

## Imeglimin vs. Sitagliptin (DPP-4 Inhibitor)

As an add-on therapy to sitagliptin, Imeglimin (1500 mg twice daily) for 12 weeks resulted in a significant mean HbA1c reduction of 0.73% compared to placebo.<sup>[12][13]</sup> Another study showed a 0.60% decrease in HbA1c with the combination therapy versus a 0.12% increase with sitagliptin and placebo.<sup>[14][15]</sup>

## Long-Term Safety and Tolerability

Imeglimin has demonstrated a favorable long-term safety profile.

### Table 2: Overview of Long-Term Safety Profile of Imeglimin (up to 52 weeks)

Adverse Event Profile	Findings	Citations
Overall Incidence	The percentage of patients experiencing at least one treatment-emergent adverse event (TEAE) was 75.5% in the TIMES 2 trial, with most events being mild to moderate in intensity.	[2]
Serious TEAEs	Occurred in 5.6% of all patients in TIMES 2, with none related to the study drug.	[2]
Common Adverse Events	The most common adverse event reported in the TWINKLE study (patients with CKD) was diarrhea (10.0%).	[3][5]
Hypoglycemia	Imeglimin has a low risk of severe hypoglycemia.	[16][17]
Gastrointestinal Side Effects	Generally well-tolerated with a lower frequency of gastrointestinal adverse effects compared to metformin.	[18]
Cardiovascular Safety	Pre-clinical data suggests potential cardiovascular benefits, including improved cardiac function. In a study of patients with heart failure, no adverse drug reactions were observed, though a clear association with major adverse cardiovascular events remains uncertain.	[18][19][20]
Renal Safety	Imeglimin is primarily excreted by the kidneys. Dose adjustments are necessary for	[3][4][5][21]

patients with moderate to severe renal impairment. The TWINKLE study confirmed a favorable safety profile in patients with T2D and CKD stages G3b–5.

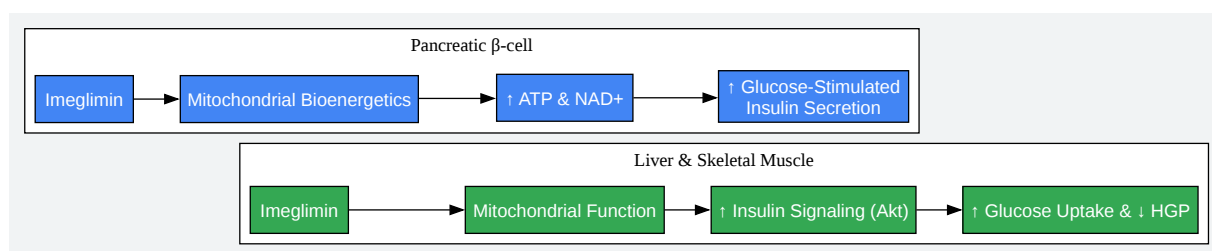
#### Lactic Acidosis

Animal studies suggest a lower likelihood of causing lactic acidosis compared to metformin.

## Mechanism of Action: Dual Effect on Glucose Homeostasis

Imeglimin's unique mechanism of action targets mitochondrial dysfunction, a key element in the pathogenesis of T2D.<sup>[16][17]</sup> It improves glucose homeostasis through a dual mechanism:

- **Enhanced Insulin Secretion:** Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic  $\beta$ -cells.<sup>[16][17]</sup> This is achieved by modulating mitochondrial function, leading to increased ATP production and NAD<sup>+</sup> synthesis.<sup>[16][17]</sup>
- **Improved Insulin Sensitivity:** Imeglimin enhances insulin action in the liver and skeletal muscle.<sup>[16][17]</sup> It promotes insulin signal transduction by increasing Akt phosphorylation.<sup>[22]</sup>



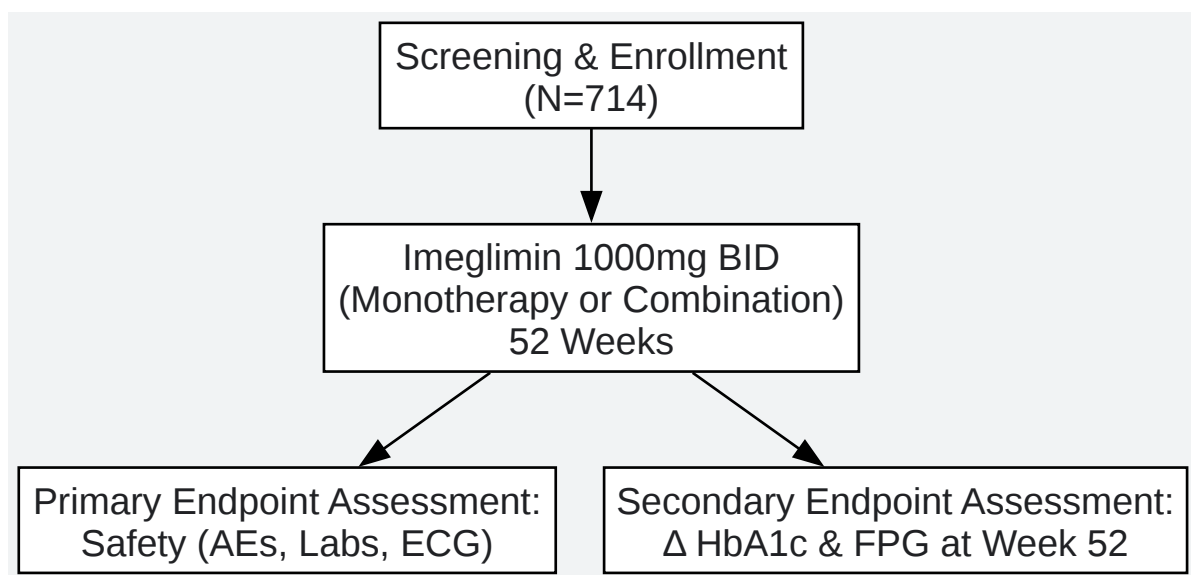
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Caption: Imeglimin's dual mechanism of action.

## Experimental Protocols

### TIMES 2 (Long-term Safety and Efficacy Study)

- Study Design: A 52-week, open-label, multicenter, phase 3 trial.[1]
- Participants: 714 Japanese patients with type 2 diabetes inadequately controlled with diet and exercise or with a single antidiabetic agent.[1][2]
- Intervention: All patients received Imeglimin 1000 mg twice daily, either as monotherapy or in combination with their existing antidiabetic medication.[1]
- Primary Endpoint: Safety, assessed through adverse events, laboratory tests, and ECGs.[1]
- Secondary Endpoints: Changes from baseline in HbA1c and fasting plasma glucose at week 52.[1]



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Caption: Workflow of the TIMES 2 clinical trial.

## MEGMI Study (Comparative Study Protocol)

- Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparison study.[23][24]
- Participants: 70 patients with T2D treated with a DPP-4 inhibitor plus low-dose metformin (500–1000 mg/day) for over 12 weeks with HbA1c levels between 7.0% and 9.9%.[24]
- Intervention: Patients are randomized to either receive add-on Imeglimin 1000 mg twice daily or have their metformin dose escalated for 24 weeks.[24]
- Primary Endpoint: Change in HbA1c after 24 weeks.[24]
- Secondary Endpoints: Changes in blood pressure, pulse rate, body weight, abdominal circumference, and other laboratory parameters.[24]

## Conclusion

**Imeglimin hydrochloride** demonstrates a sustained and robust efficacy profile in the long-term management of type 2 diabetes, both as a monotherapy and in combination with other widely used antidiabetic agents. Its novel mechanism of action, targeting mitochondrial dysfunction to improve both insulin secretion and sensitivity, differentiates it from existing therapies. The long-term safety data are favorable, indicating good tolerability with a low risk of hypoglycemia and a better gastrointestinal profile compared to metformin. For patients with renal impairment, Imeglimin can be used with appropriate dose adjustments. As a new therapeutic option, Imeglimin offers a valuable addition to the T2D treatment armamentarium, particularly for patients where existing therapies are not sufficient or well-tolerated. Further long-term, head-to-head comparative studies will be beneficial to fully elucidate its position in the evolving landscape of diabetes management.

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- To cite this document: BenchChem. [Imeglimin Hydrochloride: A Comparative Guide to Long-Term Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613671#long-term-efficacy-and-safety-data-for-imeglimin-hydrochloride]

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